(3R)-3-methyl-2-oxo-pyrrolidine-3-carboxylic acid
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Overview
Description
(3R)-3-Methyl-2-oxo-pyrrolidine-3-carboxylic acid is a chemical compound belonging to the class of pyrrolidine derivatives. It features a five-membered ring with a nitrogen atom and a carboxylic acid group, making it a versatile molecule in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Asymmetric Michael Addition Reaction: This method involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes in the presence of organocatalysts to produce highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Hydrolysis of Lactams: Another approach is the hydrolysis of corresponding lactams under acidic or basic conditions to yield the desired pyrrolidine-3-carboxylic acid derivatives.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or amines.
Substitution: Substitution reactions at the pyrrolidine ring can introduce different functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols, amines, and amides.
Substitution Products: Heterocyclic compounds with different substituents.
Scientific Research Applications
(3R)-3-Methyl-2-oxo-pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the development of new materials and chemical processes, enhancing industrial efficiency and sustainability.
Mechanism of Action
The mechanism by which (3R)-3-methyl-2-oxo-pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The exact mechanism depends on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid: A closely related compound without the methyl group.
1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: Another pyrrolidine derivative with a different substitution pattern.
N-Boc-pyrrolidine-3-carboxylic acid: A protected form of pyrrolidine-3-carboxylic acid.
Uniqueness: (3R)-3-Methyl-2-oxo-pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which influence its reactivity and biological activity. Its methyl group and oxo functionality contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
(3R)-3-methyl-2-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)2-3-7-4(6)8/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJXJSGAWIPHTM-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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